N-[(4-Fluorophenyl)methyl]cyclopentanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(4-Fluorophenyl)methyl]cyclopentanamine;hydrochloride” is a chemical compound . It is also known as Cyclopentyl (4-fluorophenyl)methanamine hydrochloride . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H17ClFN . The molecular weight is 229.72 . The InChI code is 1S/C12H16FN.ClH/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9;/h5-9,12H,1-4,14H2;1H .Physical And Chemical Properties Analysis
“this compound” is a solid . The storage temperature is room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Pharmacological Profile :
- N-(4-Fluorophenyl)methyl-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103) is a novel 5-Hydroxytryptamine (5-HT)2A receptor inverse agonist. It exhibits potent inverse agonist activity and demonstrates potential as an antipsychotic agent due to its behavioral pharmacological profile in vivo (Vanover et al., 2006).
Neurokinin-1 Receptor Antagonism :
- 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3 has been identified as a high affinity, orally active, h-NK(1) receptor antagonist. It is effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Cytochrome P450 2D6 Interaction :
- A study assessing the contribution of Cytochrome P450 2D6 to the disposition of 3,4-Methylenedioxymethamphetamine (MDMA) in humans used paroxetine as a metabolic probe inhibitor. This research provides insights into the interaction of N-[(4-Fluorophenyl)methyl]cyclopentanamine hydrochloride derivatives with human metabolic pathways (Segura et al., 2005).
Positron Emission Tomography (PET) Ligand for NR2B NMDA Receptors :
- The synthesis and preclinical evaluation of carbon-11 labelled N-((5-(4-fluoro-2-[(11)C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine as a PET tracer for NR2B subunit-containing NMDA receptors highlight its potential application in studying neurodegenerative disorders like Alzheimer's disease (Christiaans et al., 2014).
Antitumor Agent :
- 2-(2-Fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na) is a potent antitumor agent with significant pharmacological effects on enzymes related to tumor cells. It demonstrates clear-cut effects in inducing apoptosis in cancer cells and is a promising candidate for anticancer clinical trials (Chou et al., 2010).
Safety and Hazards
The safety information available indicates that “N-[(4-Fluorophenyl)methyl]cyclopentanamine;hydrochloride” is a combustible solid . The safety pictograms associated with it are GHS07, and the hazard statements are H315, H319, H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]cyclopentanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12;/h5-8,12,14H,1-4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOHRNNGQFIMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.